molecular formula C6H3N3S B12827424 Imidazo[2,1-B]thiazole-5-carbonitrile CAS No. 501689-26-5

Imidazo[2,1-B]thiazole-5-carbonitrile

Cat. No.: B12827424
CAS No.: 501689-26-5
M. Wt: 149.18 g/mol
InChI Key: OSSPLFOSCKXEGX-UHFFFAOYSA-N
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Description

Imidazo[2,1-B]thiazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-B]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with α-bromo ketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. For instance, a three-reactor multistage system can be used, where the initial reaction of aminothiazole with a bromo compound is followed by subsequent steps involving dehydration and cyclization .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-B]thiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Imidazo[2,1-B]thiazole-5-carbonitrile involves its interaction with molecular targets within cells. For instance, in the context of its antimicrobial activity, the compound targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain. This interaction disrupts the bacterial energy production, leading to cell death .

Comparison with Similar Compounds

  • Imidazo[2,1-B]thiazole-5-carboxamide
  • Benzo[d]imidazo[2,1-B]thiazole

Comparison: Imidazo[2,1-B]thiazole-5-carbonitrile is unique due to its specific structural features and the presence of a nitrile group, which can influence its reactivity and biological activity. Compared to similar compounds like Imidazo[2,1-B]thiazole-5-carboxamide, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPLFOSCKXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320100
Record name IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501689-26-5
Record name IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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